Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

描述

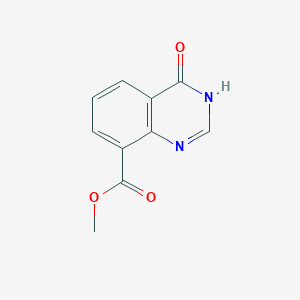

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate (CAS No. 1000578-10-8) is a heterocyclic organic compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol . Structurally, it features a quinazoline core substituted with a methyl carboxylate group at position 8 and a ketone group at position 4 (Figure 1). Key physicochemical properties include:

属性

IUPAC Name |

methyl 4-oxo-3H-quinazoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(7)11-5-12-9(6)13/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIQBHSPCYEVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653342 | |

| Record name | Methyl 4-oxo-1,4-dihydroquinazoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000578-10-8 | |

| Record name | Methyl 4-oxo-1,4-dihydroquinazoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Routes

The synthesis of methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate typically proceeds via the following key steps:

- Starting Material: Anthranilic acid or its derivatives (e.g., 2-aminoterephthalate) serve as the primary precursors.

- Cyclization: The amino group reacts with formamide or related carbonyl sources to form the quinazoline core.

- Esterification: The carboxylic acid group is esterified, commonly using methanol in the presence of acid catalysts.

- Purification: The product is isolated by crystallization or chromatographic methods.

For example, methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (a closely related positional isomer) is prepared by cyclization of dimethyl 2-aminoterephthalate with acid catalysts under heating, followed by esterification and purification steps.

Specific Preparation Method Example

A representative preparation of methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (structurally analogous to the 8-carboxylate) involves:

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | Dimethyl 2-aminoterephthalate + 4 M HCl in 1,4-dioxane + acetonitrile | Heated at 50 °C for 3 h, stirring to promote cyclization to quinazoline intermediate | Quantitative |

| 2 | Concentration and co-evaporation with toluene, extraction with ether and water | Isolation of methyl ester quinazoline derivative | - |

| 3 | Esterification in methanol with sulfuric acid catalyst | Heated at 60 °C for 11 h to form methyl ester | 86% |

| 4 | Work-up by solvent removal, pH adjustment, filtration, washing, and drying | Isolation of pure methyl 4-oxo-3,4-dihydroquinazoline carboxylate | - |

This method highlights the use of acid catalysis and moderate heating to achieve cyclization and esterification in good yield.

Alternative Synthetic Routes and Reaction Conditions

Use of N,N-Dimethylformamide (DMF) and Dimethylformamide Dimethyl Acetal:

The reaction of dimethyl 2-aminoterephthalate with N,N-dimethylformamide dimethyl acetal in DMF at 135 °C for 2 hours produces an intermediate oil, which upon further amine addition and heating yields quinazoline derivatives.Azide Coupling Method via Hydrazide Intermediates:

Quinazoline diones can be synthesized by a rearrangement reaction starting from 2-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio) acetohydrazide. The hydrazide is treated with sodium nitrite and hydrochloric acid at 0 °C to form azides, which then react with amino acid methyl ester hydrochlorides in the presence of triethylamine to yield methyl quinazoline derivatives.Thionyl Chloride Mediated Cyclization:

A benzamide and ethyl glyoxylate mixture refluxed in toluene followed by addition of thionyl chloride and sodium azide treatment in DMSO can afford quinazoline derivatives after extraction and purification.

Data Table Summarizing Key Preparation Conditions

Research Findings and Notes

- The acid-catalyzed cyclization and esterification route is well-established and provides high yields with relatively simple work-up procedures.

- The azide coupling method offers versatility for introducing various substituents on the quinazoline core, valuable in medicinal chemistry.

- High temperatures (up to 135 °C) and polar aprotic solvents like DMF are often used to facilitate cyclization and intermediate formation.

- Purification typically involves solvent extraction, pH adjustment, filtration, and sometimes chromatographic techniques to ensure product purity.

- The reaction conditions (temperature, time, acid concentration) critically influence the yield and purity of the methyl ester product.

- Industrial scale processes likely optimize these parameters further, using continuous flow reactors and advanced purification, though detailed industrial protocols are proprietary.

生物活性

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a bicyclic structure containing a fused benzene and pyrimidine ring. The presence of the carboxylate group at the 8-position is crucial for its biological activity.

1. Antimicrobial Properties

Research indicates that quinazoline derivatives, including this compound, exhibit antimicrobial effects against various pathogens. In particular, studies have shown efficacy against bacteria and fungi, suggesting potential applications in treating infectious diseases.

2. Anticancer Activity

The anticancer properties of this compound have been extensively studied. In vitro assays demonstrate that this compound can inhibit the growth of several human tumor cell lines.

Table 1: Antitumor Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | PC-3 (Prostate) | 10.5 | |

| This compound | MDA-MB-231 (Breast) | 12.0 | |

| This compound | HL-60 (Leukemia) | 9.5 |

In a comparative study, one derivative showed greater activity than the established chemotherapeutic agent temozolomide against solid tumor lines.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cancer cells. It has been suggested that these compounds may induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation and survival .

Case Studies

Several case studies highlight the potential of this compound derivatives in cancer therapy:

- Study on Human Tumor Cell Lines : A series of derivatives were synthesized and tested for their antiproliferative effects on seven different human solid tumor cell lines and one leukemia cell line (HL-60). The results indicated that certain derivatives had IC50 values comparable to or better than traditional chemotherapy agents.

- Structure-Activity Relationship (SAR) Studies : SAR studies have shown that modifications at specific positions on the quinazoline ring can significantly enhance biological activity. For instance, the introduction of various substituents at the N3 position has been correlated with increased antiproliferative effects against multiple cancer cell lines .

科学研究应用

Biological Activities

1. Antibacterial Properties

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate has demonstrated notable antibacterial activity against various strains of bacteria. Studies indicate that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been shown to be effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in developing new antibiotics .

2. Antiviral Activity

The compound exhibits promising antiviral properties, particularly against viruses such as Hepatitis B and HIV. Molecular docking studies have indicated that it can act as an inhibitor of viral replication. In vitro experiments have confirmed that certain derivatives significantly reduce the viral load in infected cells, establishing its potential as a therapeutic agent for viral infections .

3. Anticancer Effects

Research has highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways. For example, studies have reported that this compound can inhibit cell proliferation in breast cancer and leukemia cell lines .

4. Enzyme Inhibition

The compound acts as an inhibitor for several enzymes, including carbonic anhydrases and kinases. Its selective inhibition profile makes it a candidate for further development in treating diseases where these enzymes play a crucial role, such as cancer and metabolic disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from anthranilic acid derivatives. The use of green chemistry approaches has been emphasized to improve yields and reduce environmental impact. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure of synthesized compounds .

Case Studies

相似化合物的比较

Comparison with Structurally Similar Compounds

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate belongs to the dihydro-oxo heterocyclic family, sharing structural motifs with phthalazinone and benzohydrazide derivatives. Below, it is compared to six analogs (A22, A23, B2–B5) reported in recent research .

Structural and Molecular Differences

Table 1: Key Structural and Molecular Comparisons

| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Core Heterocycle | Key Substituents |

|---|---|---|---|---|

| Target | C₁₀H₈N₂O₃ | 204.18 | Quinazoline | Methyl carboxylate (position 8), ketone (position 4) |

| A22 | C₂₇H₂₉F₃N₄O₂ | 499.23 | Phthalazinone | 4,4-Difluorocyclohexane-carbonyl, piperazinyl, fluorobenzyl |

| A23 | C₂₇H₃₁FN₄O₂ | 463.25 | Phthalazinone | Cyclohexanecarbonyl, piperazinyl, fluorobenzyl |

| B2 | C₁₉H₁₉FN₄O₂ | 355.16 | Phthalazinone | Fluorobenzyl, propyl hydrazide |

| B3 | C₂₀H₂₁FN₄O₂ | 369.17 | Phthalazinone | Fluorobenzyl, butyl hydrazide |

| B4 | C₂₀H₂₁FN₄O₂ | 369.17 | Phthalazinone | Fluorobenzyl, isobutyl hydrazide |

| B5 | C₂₁H₂₃FN₄O₂ | 383.19 | Phthalazinone | Fluorobenzyl, pentyl hydrazide |

Key Observations:

Heterocyclic Core: The target compound features a quinazoline core, whereas analogs A22–B5 are based on phthalazinone (a fused benzene and pyridazine ring).

Substituents :

- Target : Minimal substitution (methyl carboxylate and ketone) results in a compact structure.

- A22/A23 : Bulky substituents (e.g., difluorocyclohexane, piperazinyl) suggest designed receptor binding or solubility modulation.

- B2–B5 : Fluorobenzyl and alkyl hydrazide groups likely enhance hydrophobicity and target specificity .

Molecular Weight :

- The target compound (204.18 g/mol) is significantly smaller than analogs (355–499 g/mol), which may influence pharmacokinetic properties like membrane permeability and metabolic stability.

Fluorine Content :

- All analogs (A22–B5) contain fluorine atoms, which are absent in the target compound. Fluorine can enhance metabolic stability and binding affinity via electronegative effects .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or nucleophilic addition reactions. For example, α-acetyl-N-arylhydrazonoyl chlorides can react with 7,8-diamino-4-oxoquinoline-3-carboxylate derivatives in ethanol with triethylamine to form quinazoline derivatives. Intermediate characterization involves IR, NMR (¹H/¹³C), and mass spectrometry (MS). Key spectral markers include carbonyl stretches (~1700 cm⁻¹ in IR) and aromatic proton splitting patterns in NMR .

Q. How is the purity of this compound validated in synthetic workflows?

- Methodological Answer : High-performance liquid chromatography (HPLC) using Chromolith or Purospher®STAR columns provides high-resolution separation. Purity is confirmed by ≥95% peak area integration. Residual solvents are quantified via gas chromatography (GC), while elemental analysis ensures stoichiometric consistency (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What spectroscopic techniques are critical for confirming the regiochemistry of substituents in this compound?

- Methodological Answer : 2D NMR techniques (COSY, HSQC, HMBC) resolve ambiguities in aromatic proton assignments. For example, HMBC correlations between the methyl ester carbonyl (δ ~165 ppm in ¹³C NMR) and adjacent protons confirm the carboxylate’s position at C7. MS fragmentation patterns (e.g., loss of COOCH₃) further validate the structure .

Advanced Research Questions

Q. How can computational modeling optimize crystallization conditions for this compound derivatives?

- Methodological Answer : Mercury CSD 2.0’s void visualization tool identifies solvent-accessible volumes in preliminary crystal structures, guiding solvent selection. For hygroscopic intermediates, molecular dynamics simulations predict stable polymorphs under controlled humidity. SHELXL refines hydrogen-bonding networks (e.g., N–H···O interactions) to improve diffraction quality .

Q. What strategies resolve contradictions in synthetic yields between batch and flow chemistry approaches?

- Methodological Answer : Design of Experiments (DoE) evaluates critical parameters (e.g., temperature, residence time). For instance, Suzuki coupling under flow conditions (PdCl₂(PPh₃)₂, K₂CO₃, dioxane-water) may achieve higher yields (81% vs. 65% batch) due to improved mixing and heat transfer. Reaction monitoring via in-line IR spectroscopy identifies intermediates and optimizes quenching .

Q. How are intermolecular interactions analyzed in crystal structures of related quinazoline derivatives?

- Methodological Answer : Mercury’s Materials Module calculates packing similarity indices (e.g., 85% match to reference structures) and identifies π-π stacking (3.5–4.0 Å interplanar distances) or halogen bonding (I···Cl ≈ 3.4 Å). ORTEP-3 visualizes thermal ellipsoids to assess disorder, while SHELXD solves phases for twinned crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。